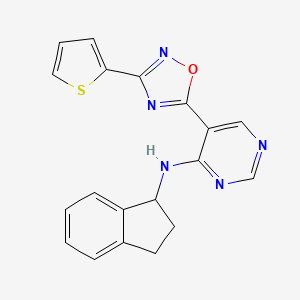
N-(2,3-dihydro-1H-inden-1-yl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dihydro-1H-inden-1-yl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C19H15N5OS and its molecular weight is 361.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2,3-dihydro-1H-inden-1-yl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a complex organic compound that integrates multiple pharmacologically relevant moieties. This compound belongs to a class of heterocycles known for their diverse biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article focuses on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.
Structure and Properties
The molecular structure of this compound can be described by its distinct functional groups which contribute to its biological efficacy. The compound features:
| Property | Value |
|---|---|
| Molecular Formula | C19H18N4O1S |
| Molecular Weight | 358.44 g/mol |
| CAS Number | 1251694-91-3 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including those similar to this compound. For instance, compounds containing the oxadiazole moiety have demonstrated significant cytotoxic activity against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 12.5 |
| MCF7 (Breast Cancer) | 15.8 |
| A549 (Lung Cancer) | 10.0 |
These values indicate that modifications to the oxadiazole structure can enhance selectivity and potency against specific tumor types .
The proposed mechanism of action for this compound involves interaction with key biological targets such as:
- GABA Receptors : Similar to benzodiazepines, it may modulate neurotransmitter activity.
- Kinase Inhibition : The oxadiazole moiety has been shown to inhibit various kinases involved in cancer progression.
- Anti-inflammatory Pathways : The thiophene component may contribute to anti-inflammatory effects by inhibiting cyclooxygenase enzymes .
Case Studies
Several case studies illustrate the therapeutic potential of compounds related to N-(2,3-dihydro-1H-inden-1-yl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amines:
- Study on Anticancer Activity : A derivative was tested against a panel of cancer cell lines and showed promising results with an average IC50 value of 9 µM across multiple types .
- Anti-tubercular Activity : Compounds with similar structures exhibited effective inhibition against Mycobacterium tuberculosis, with some derivatives achieving MIC values lower than 0.05 µg/mL .
科学研究应用
Chemical Structure and Synthesis
The compound features a complex structure that includes an indene moiety, a thiophene ring, and an oxadiazole unit. The synthesis typically involves multiple steps to ensure high yield and purity. Key synthetic routes may include:
- Formation of the indene structure through cyclization reactions.
- Introduction of the thiophene ring via electrophilic substitution.
- Coupling with the oxadiazole moiety through condensation reactions.
These synthetic methodologies are crucial for producing derivatives that can enhance biological activity and selectivity.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole structures exhibit promising antimicrobial properties. For instance, studies have shown that derivatives of oxadiazoles can effectively inhibit bacterial growth against various strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Study: Antimicrobial Efficacy
A study evaluated several oxadiazole derivatives for their antibacterial activity using the disc diffusion method. The results indicated significant inhibition against Gram-positive bacteria compared to Gram-negative strains, highlighting the potential of these compounds in developing new antimicrobial agents .
Anticancer Properties
N-(2,3-dihydro-1H-inden-1-yl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine has also been investigated for its anticancer properties. The compound's ability to inhibit cancer cell proliferation has been attributed to its interaction with specific molecular targets involved in cell cycle regulation and apoptosis.
Case Study: Anticancer Activity
In vitro studies demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including HCT116 and MCF7. The mechanism of action is believed to involve induction of apoptosis via mitochondrial pathways and inhibition of key signaling pathways responsible for tumor growth .
Mechanistic Insights:
- Antimicrobial Mechanism : The compound may bind to bacterial enzymes or disrupt membrane integrity, leading to cell death.
- Anticancer Mechanism : It may induce apoptosis by activating caspases or inhibiting anti-apoptotic proteins within cancer cells.
属性
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5OS/c1-2-5-13-12(4-1)7-8-15(13)22-17-14(10-20-11-21-17)19-23-18(24-25-19)16-6-3-9-26-16/h1-6,9-11,15H,7-8H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKVUDBWZNLKRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1NC3=NC=NC=C3C4=NC(=NO4)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














